molecular formula C20H26N2O3S B13005922 2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid CAS No. 1443286-02-9

2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid

Cat. No.: B13005922
CAS No.: 1443286-02-9
M. Wt: 374.5 g/mol
InChI Key: AFXBVRHSFLTQGN-UHFFFAOYSA-N
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Description

2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as a halogenated ketone, the thiazole ring can be formed through a cyclization reaction with thiourea.

    Substitution Reactions: The azepane group can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the thiazole intermediate.

    Introduction of the Ethoxy-Methylphenyl Group: This step may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions to attach the ethoxy-methylphenyl group to the thiazole ring.

    Acetic Acid Functionalization: Finally, the acetic acid moiety can be introduced through carboxylation reactions or by using acetic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or other functional groups, leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the azepane or ethoxy-methylphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenated compounds, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiazolidines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: May be used in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, modulating their activity. The azepane group may enhance binding affinity, while the ethoxy-methylphenyl group could influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Piperidin-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid: Similar structure but with a piperidine ring instead of azepane.

    2-(2-(Morpholin-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid: Contains a morpholine ring instead of azepane.

Uniqueness

2-(2-(Azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)thiazol-5-yl)acetic acid is unique due to the presence of the azepane ring, which may confer distinct biological properties compared to its analogs

Properties

CAS No.

1443286-02-9

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-4-(4-ethoxy-2-methylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C20H26N2O3S/c1-3-25-15-8-9-16(14(2)12-15)19-17(13-18(23)24)26-20(21-19)22-10-6-4-5-7-11-22/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,23,24)

InChI Key

AFXBVRHSFLTQGN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O)C

Origin of Product

United States

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